
Ethyl 2-(3-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amine, and a hydroxyphenyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate typically involves the esterification of 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the reaction .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: Trifluoroacetic acid (TFA), DCM as solvent, room temperature.
Major Products Formed
Oxidation: Formation of ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxophenyl)acetate.
Reduction: Formation of ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)ethanol.
Substitution: Formation of 2-(3-amino-2-hydroxyphenyl)acetic acid ethyl ester.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to certain biological substrates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions to release the free amine, which can then participate in various biochemical pathways. The hydroxyphenyl group can engage in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparación Con Compuestos Similares
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate can be compared with similar compounds such as:
Ethyl 2-(3-amino-2-hydroxyphenyl)acetate: Lacks the Boc protection, making it more reactive but less stable.
Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-methoxyphenyl)acetate: Contains a methoxy group instead of a hydroxy group, altering its chemical properties and reactivity.
Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)acetate stands out due to its unique combination of functional groups, which confer specific reactivity and stability characteristics.
Propiedades
Fórmula molecular |
C15H21NO5 |
|---|---|
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
ethyl 2-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetate |
InChI |
InChI=1S/C15H21NO5/c1-5-20-12(17)9-10-7-6-8-11(13(10)18)16-14(19)21-15(2,3)4/h6-8,18H,5,9H2,1-4H3,(H,16,19) |
Clave InChI |
ZDBYXBOYDHYEJX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


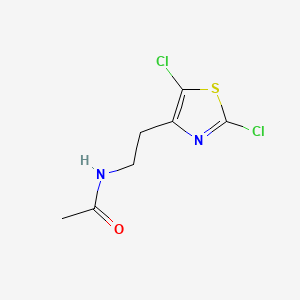
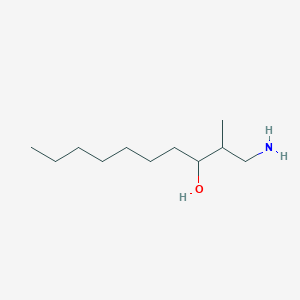
![6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13556653.png)
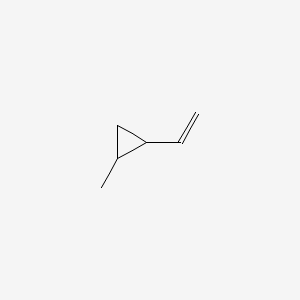

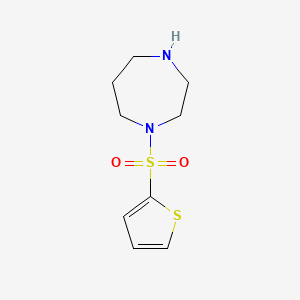
![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)
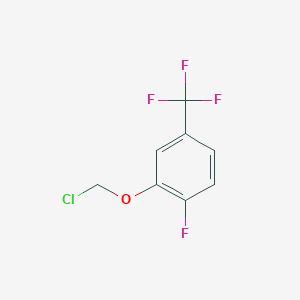
![[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)


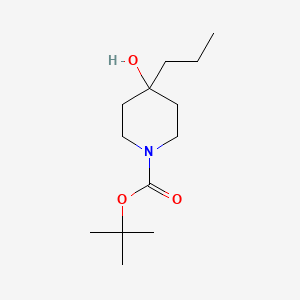
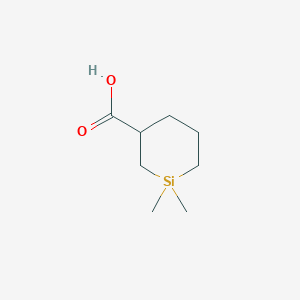
![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)
